(R)-3-(5-bromo-2-methoxyphenyl)morpholine
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Overview
Description
®-3-(5-bromo-2-methoxyphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, which is attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-bromo-2-methoxyphenyl)morpholine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(5-bromo-2-methoxyphenyl)morpholine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-(5-bromo-2-methoxyphenyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted morpholine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced morpholine derivatives.
Scientific Research Applications
®-3-(5-bromo-2-methoxyphenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-(5-bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-bromo-2-methoxyphenyl)pyrrolidine
- 4-(5-bromo-2-methoxybenzyl)morpholine
- 5-bromo-2-methoxyphenyl mesylate
Uniqueness
®-3-(5-bromo-2-methoxyphenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, which can be advantageous in specific contexts.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
(3R)-3-(5-bromo-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3/t10-/m0/s1 |
InChI Key |
RBKIGMKQDBAISJ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)[C@@H]2COCCN2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2COCCN2 |
Origin of Product |
United States |
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